molecular formula C14H17N3O2S2 B5639529 2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide

2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide

Cat. No. B5639529
M. Wt: 323.4 g/mol
InChI Key: URKUREXPNIVLRU-UHFFFAOYSA-N
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Description

This compound is part of a broader family of heterocyclic compounds that have been synthesized for various applications, including their potential as antitumor agents due to their inhibitory effects on enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR) (Gangjee et al., 2009).

Synthesis Analysis

The synthesis involves multiple steps starting from ethyl 4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate. It leads to the formation of a key intermediate, which further undergoes reactions to yield various derivatives, indicating a versatile synthetic pathway (Santagati et al., 1993).

Molecular Structure Analysis

X-ray crystallography has been used to study the crystal structures of similar compounds, revealing a folded conformation about the methylene C atom of the thioacetamide bridge. This folding is stabilized by intramolecular hydrogen bonding, indicating a critical aspect of its molecular geometry (Subasri et al., 2016).

Chemical Reactions and Properties

The compound undergoes various chemical reactions, including coupling with L-glutamic acid diethyl ester and saponification, to produce potential dual inhibitors of TS and DHFR. Its reactivity suggests its potential for further functionalization and exploration as a therapeutic agent (Gangjee et al., 2009).

Physical Properties Analysis

While specific studies detailing the physical properties of this compound were not identified, related compounds exhibit properties such as enhanced aqueous solubility and oral absorption when certain structural modifications are made. These properties are crucial for the pharmacokinetic profile of potential drug candidates (Shibuya et al., 2018).

Chemical Properties Analysis

The chemical properties of such compounds include their ability to act as potent inhibitors of key enzymes involved in nucleotide synthesis pathways. This activity is highly influenced by specific substitutions on the molecule, which can drastically change its inhibitory potency and selectivity (Gangjee et al., 2009).

Safety and Hazards

Sigma-Aldrich provides this compound to researchers but does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity . As with all chemicals, appropriate safety precautions should be taken when handling this compound.

properties

IUPAC Name

2-[(3-ethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S2/c1-2-17-13(19)11-8-5-3-4-6-9(8)21-12(11)16-14(17)20-7-10(15)18/h2-7H2,1H3,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKUREXPNIVLRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)N)SC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

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